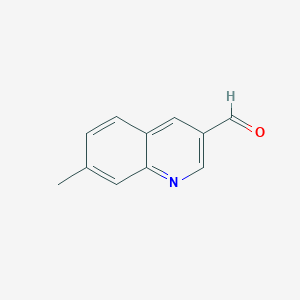

7-Methylquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-2-3-10-5-9(7-13)6-12-11(10)4-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHMSCOUJVNQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512021 | |

| Record name | 7-Methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80231-38-5 | |

| Record name | 7-Methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methylquinoline 3 Carbaldehyde and Its Precursors

Strategic Approaches to Quinoline-3-carbaldehyde Synthesis

The construction of the quinoline-3-carbaldehyde framework can be achieved through several strategic routes. These methods often focus on building the quinoline (B57606) core and introducing the formyl group in a highly controlled manner.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It has proven to be one of the most efficient approaches for synthesizing 2-chloroquinoline-3-carbaldehydes from readily available N-arylacetamides. researchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from a mixture of N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.org This reagent facilitates a cyclization and formylation cascade.

The general mechanism involves the conversion of the starting acetanilide (B955) into an imidoyl chloride, which then tautomerizes to an N-(α-chlorovinyl)aniline. This enamine intermediate is subsequently diformylated and cyclized to yield the final 2-chloroquinoline-3-carbaldehyde (B1585622) product. rsc.org The reaction is particularly effective for N-arylacetamides bearing electron-donating groups, which promote the cyclization step. researchgate.net

A specific and relevant example is the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332). This compound is prepared by treating N-(3-tolyl)acetamide with a Vilsmeier-Haack adduct made from phosphorus oxychloride and DMF. The mixture is heated for an extended period, typically around 15 hours at 353 K (80 °C), before being poured onto ice to precipitate the product. nih.gov The resulting chloro-substituted carbaldehyde is a key precursor that can be further modified, for instance, by removing the chloro group to yield 7-Methylquinoline-3-carbaldehyde.

| Starting Material (Acetanilide) | Product (2-Chloroquinoline-3-carbaldehyde) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(3-tolyl)acetamide | 2-Chloro-7-methylquinoline-3-carbaldehyde | POCl₃/DMF, 353 K, 15 h | Not specified | nih.gov |

| Acetanilide | 2-Chloroquinoline-3-carbaldehyde | POCl₃/DMF, 100 °C, 16 h | Good | researchgate.net |

| p-Toluidine (via acylation) | 2-Chloro-6-methylquinoline-3-carbaldehyde | POCl₃/DMF | Good | researchgate.net |

| m-Toluidine (via acylation) | 2-Chloro-5-methyl or this compound | POCl₃/DMF | Good |

Beyond single-step formylations, multi-step reaction sequences are crucial for assembling highly functionalized quinoline derivatives where direct methods are not feasible or lack the desired regioselectivity. These sequences allow for the careful introduction of various substituents onto the quinoline core.

One illustrative multi-step synthesis begins with commercially available 4-amino-3-bromobenzonitrile. nih.gov The synthesis proceeds through several distinct stages:

Condensation: The initial aminobenzonitrile is condensed with ethoxymethylenemalonate by refluxing in toluene.

Cyclization: The resulting intermediate is cyclized in refluxing diphenyl ether to form an oxoquinoline structure.

Chlorination: The oxoquinoline is then treated with phosphorus oxychloride (POCl₃) to yield a 4-chloroquinoline (B167314) intermediate.

Nucleophilic Substitution: The 4-chloroquinoline reacts with an appropriate amine, such as (3-chloro-4-methoxyphenyl)methanamine hydrochloride.

Further Functionalization: Finally, palladium-catalyzed organometallic reactions can be employed to introduce additional diversity, leading to a range of complex quinoline derivatives. nih.gov

Furthermore, the quinoline-3-carbaldehydes produced from methods like the Vilsmeier-Haack reaction are themselves valuable building blocks for subsequent multi-step syntheses, enabling the construction of fused heterocyclic systems and other complex molecules. mdpi.com

Catalytic Protocols in this compound Synthesis

Catalysis offers powerful tools for organic synthesis, providing efficient, selective, and often more environmentally benign pathways. The synthesis of quinolines has greatly benefited from the development of various catalytic protocols.

Transition metal catalysis has become a dominant strategy for the synthesis of complex quinoline scaffolds. ias.ac.in These methods often involve C-H bond activation, cyclization, and annulation reactions, providing access to a wide array of substituted quinolines under mild conditions. mdpi.com

Key strategies include:

Rhodium-Catalyzed Cyclization: Aniline derivatives can react with alkynyl esters in the presence of a rhodium catalyst. This process involves the ortho-C–H bond activation of the aniline, followed by cyclization to form quinoline carboxylates. mdpi.com

Ruthenium-Catalyzed Annulation: Substituted quinolines can be accessed through the ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com

Palladium-Catalyzed Domino Reactions: A domino approach involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes can produce quinoline motifs in good yields under mild conditions. ias.ac.in

Copper-Catalyzed Reactions: Copper catalysts have been used for the one-pot synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in

Cobalt-Catalyzed Cyclization: Ligand-free cobalt catalysts can mediate the cyclization of 2-aminoaryl alcohols with ketones to produce quinolines efficiently. mdpi.comnih.gov

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Rhodium(III) | Oxidative Annulation / C-H Activation | Anilines, Alkynyl Esters | mdpi.com |

| Ruthenium(II) | Aza-Michael / Annulation | Enaminones, Anthranils | mdpi.com |

| Palladium(II) | Sonogashira Coupling / Cyclization | Benzimidoyl Chlorides, 1,6-Enynes | ias.ac.in |

| Copper(I) Bromide | C-H Activation / C-N/C-C Coupling | Anilines, Aldehydes | ias.ac.in |

| Cobalt(II) Acetate (B1210297) | Dehydrogenative Cyclization | 2-Aminoaryl Alcohols, Ketones | mdpi.comnih.gov |

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). ijirset.com This is particularly relevant for nucleophilic substitution reactions on halogenated quinoline carbaldehydes, such as 2-chloro-7-methylquinoline-3-carbaldehyde. In such systems, the quinoline substrate is typically soluble in an organic solvent, while the nucleophilic reagent (often an inorganic salt) is soluble only in an aqueous phase or is a solid. ijirset.com

A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a "detergent" by forming an ion pair with the nucleophile. ijirset.com This organic-soluble ion pair can then migrate into the organic phase to react with the substrate. The use of PTC can lead to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents. ijirset.com

Recent advancements have led to the development of synergistic catalysis systems. For example, the combination of a chiral hydrogen bond donor (like bis-urea) and an onium salt can act as a ternary complex. nih.gov This sophisticated approach enables challenging transformations such as enantioconvergent nucleophilic substitutions on alkyl halides, providing a foundation for highly selective modifications of chiral precursors to quinoline derivatives. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. In the context of quinoline synthesis, enzymes have been successfully employed for the formation of the quinoline core.

A notable example is the use of monoamine oxidase (MAO-N) biocatalysts for the aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding quinoline derivatives. acs.org This biotransformation can be carried out using either whole-cell systems (e.g., E. coli expressing the enzyme) or purified MAO-N enzymes. acs.org

Research has shown that the MAO-N variant D11 is particularly efficient. acs.org The position of substituents on the THQ ring influences the reaction's success; for instance, methyl groups at the C2 and C6 positions of the THQ are well-tolerated, leading to good conversions, while a methyl group at the C8 position is not converted at all. acs.org This enzymatic approach has been successfully scaled up, demonstrating its potential for practical synthesis of quinoline derivatives. acs.org

| Substrate (Tetrahydroquinoline) | Product (Quinoline) | Biocatalyst | Conversion (%) | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline (1a) | Quinoline (2a) | MAO-N D11 (whole cell) | 56% | acs.org |

| 6-Methyl-THQ (1b) | 6-Methylquinoline (2b) | MAO-N D11 (whole cell) | 60% | acs.org |

| 6-Methoxy-THQ (1c) | 6-Methoxyquinoline (2c) | MAO-N D11 (whole cell) | 62% | acs.org |

| 2-Methyl-THQ (1l) | 2-Methylquinoline (2l) | MAO-N D11 (whole cell) | 52% | acs.org |

| 8-Methyl-THQ (1k) | 8-Methylquinoline (2k) | MAO-N D11 (whole cell) | 0% | acs.org |

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This approach is paramount in the contemporary synthesis of quinoline compounds, focusing on alternative energy sources, non-toxic catalysts, and environmentally safe solvents.

The application of ultrasonic irradiation as an alternative energy source offers a powerful tool for green synthesis, often leading to shorter reaction times, milder conditions, and higher yields. In the context of quinoline synthesis, sonication has been effectively employed to promote reactions that form the core heterocyclic structure.

For instance, the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles has been achieved through a four-component condensation of aromatic aldehydes, cyclohexanone, malononitrile, and ammonium acetate under ultrasonic irradiation. nih.gov This method utilizes Fe₃O₄@SiO₂–SO₃H magnetic nanoparticles as a catalyst, which can be easily recovered and reused. nih.gov The use of ultrasound accelerates the reaction, providing excellent yields in a significantly reduced timeframe. nih.gov

Another notable application is the sonosynthetic approach for creating bis-chalcones, which are precursors for various heterocyclic systems, including tetrahydroquinolines. This method uses an ionic liquid catalyst and sonication to drive the reaction efficiently. arabjchem.org Similarly, a green synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-ones has been developed using chitosan-decorated copper nanoparticles as a catalyst under ultrasonic irradiation, highlighting the synergy between green catalysts and alternative energy sources. nih.gov

Table 1: Examples of Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Product | Reactants | Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Hexahydro-4-phenylquinoline-3-carbonitriles | Aromatic aldehydes, cyclohexanone, malononitrile, ammonium acetate | Fe₃O₄@SiO₂–SO₃H nanoparticles | Ultrasonic irradiation, Ethanol | High yields (88-95%) in minimal time (5-15 min). | nih.gov |

| 4,6,7,8-Tetrahydroquinolin-5(1H)-ones | Varies (multi-component reaction) | Chitosan decorated Copper Nanoparticles (CS/CuNPs) | Ultrasonic irradiation | Efficient and green synthesis of potentially bioactive quinolinones. | nih.gov |

| Bis-chalcones (Tetrahydroquinoline precursors) | Cycloalkanones, Aromatic aldehydes | Ionic liquid [DABCO-EtOH][AcO] | Sonication | An efficient method for assembling precursors for thienoquinolines. | arabjchem.org |

Formic acid can play a crucial role in the modification of quinoline structures. While not always used for the initial ring formation, it serves as a valuable reagent in subsequent transformations. A key example involves the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407) in the presence of formic acid. rsc.org This process results in the formation of a fused cyclic system, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org The reaction mechanism proceeds through the initial addition of the amino group of formamide to the aldehyde, followed by condensation and intramolecular cyclization with the elimination of HCl. rsc.org This demonstrates the utility of formic acid in facilitating cyclization reactions to build more complex heterocyclic systems based on the quinoline scaffold.

The shift away from hazardous and expensive catalysts is a central theme in green synthetic chemistry. For quinoline synthesis, there is a significant focus on using inexpensive, non-toxic, and readily available catalysts.

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a highly effective and environmentally benign catalyst for the one-pot synthesis of quinoline derivatives. tandfonline.comresearchgate.nettandfonline.com This method typically involves the condensation of 2-aminoarylketones with active methylene (B1212753) compounds. The use of FeCl₃·6H₂O in water, a green solvent, offers numerous advantages, including mild reaction conditions, short reaction times, high yields, and a simple workup procedure. tandfonline.comtandfonline.com

Nanocatalysts also represent a frontier in green quinoline synthesis due to their high surface area, catalytic efficiency, and reusability. nih.gov Examples include:

Fe₃O₄ nanoparticles supported by perylene (B46583) bisimide : Used for the synthesis of quinolines with good yields. nih.gov

Fe₃O₄@Urea/HITh-SO₃H MNPs : A magnetic nanoparticle-based catalyst for producing substituted quinolines. nih.gov

Fe₃O₄-IL-HSO₄ : A Brønsted acidic ionic liquid supported on nanoparticles that catalyzes the Friedländer reaction under solvent-free conditions. nih.gov

Table 2: Comparison of Environmentally Benign Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| FeCl₃·6H₂O | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic, readily available, high yields, can be used in water. | tandfonline.com, researchgate.net, tandfonline.com |

| Fe₃O₄@SiO₂–SO₃H NPs | Four-component condensation | Reusable magnetic catalyst, efficient under ultrasonic irradiation. | nih.gov |

| Fe₃O₄-IL-HSO₄ | Friedländer annulation | Reusable, solvent-free conditions, good yields. | nih.gov |

| Cobalt Oxide (heterogeneous) | Aerobic dehydrogenation of tetrahydroquinolines | Mild conditions, reusable catalyst for aromatization. | organic-chemistry.org |

Regioselective and Stereoselective Synthesis Considerations

Achieving high regioselectivity—the control of where substituents are placed on the quinoline ring—is critical for synthesizing specific isomers like this compound. The choice of synthetic route and catalyst is instrumental in directing the outcome of the reaction.

The Vilsmeier-Haack reaction is a classic method for synthesizing 2-chloroquinoline-3-carbaldehydes. For example, 2-Chloro-7-methylquinoline-3-carbaldehyde can be prepared by treating N-(3-tolyl)acetamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and N,N-dimethylformamide). researchgate.netnih.gov The position of the methyl group on the final product is determined by its position on the starting N-arylacetamide precursor, demonstrating inherent regiocontrol.

Modern catalytic methods offer advanced control. Catalyst-controlled C-H functionalization provides a powerful strategy for the selective synthesis of complex molecules. acs.org For instance, Ru(II)-catalyzed annulation of aromatic acids with other reactants can lead to specific isomers that would be difficult to obtain otherwise. acs.org

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allow for the regioselective introduction of substituents onto a pre-formed quinoline ring. The reaction of 2-chloroquinoline-3-carbaldehydes with terminal alkynes in the presence of palladium and copper catalysts selectively yields 2-alkynyl-3-formyl-quinolines, demonstrating precise control over the position of functionalization. rsc.org The development of such selective reactions is crucial for creating a diverse range of specifically substituted quinoline derivatives for various applications.

Chemical Reactivity and Derivatization Studies of 7 Methylquinoline 3 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a key site for derivatization, participating in reduction, oxidation, and condensation reactions to yield a variety of functionalized molecules.

Reduction Reactions to Corresponding Alcohols

The aldehyde functionality of quinoline-3-carbaldehydes can be readily reduced to a primary alcohol. This transformation is typically achieved using common hydride-donating reducing agents. For instance, the reduction of related tetrazolo[1,5-a]quinoline-4-carbaldehydes has been successfully carried out using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding alcohol. rsc.orglibretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to give the alcohol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent capable of this transformation, although it is less selective than NaBH₄. libretexts.org The resulting (7-methylquinolin-3-yl)methanol (B8418284) is a valuable intermediate for further synthetic modifications.

Oxidation and Other Carbonyl Group Transformations

While less commonly explored in the cited literature for this specific molecule, the aldehyde group of 7-methylquinoline-3-carbaldehyde can undergo oxidation to the corresponding carboxylic acid, 7-methylquinoline-3-carboxylic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids can be employed for this purpose.

Other transformations of the carbonyl group are also possible. For example, the aldehyde can be converted into a nitrile. This is demonstrated in the synthesis of 2-chloro-3-cyanoquinoline, where a 2-chloroquinoline-3-carbaldehyde (B1585622) is first condensed with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride to afford the nitrile. rsc.org

Condensation Reactions for Schiff Base Formation

One of the most widely utilized reactions of this compound and its analogues is the condensation with primary amines to form Schiff bases, also known as imines or azomethines. wjpsonline.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule, often facilitated by an acid or base catalyst. uokerbala.edu.iq These reactions are typically reversible. uokerbala.edu.iq

A variety of amines and hydrazides have been condensed with quinoline-3-carbaldehydes to produce a wide range of Schiff base derivatives. For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been reacted with substituted anilines and phenylhydrazine (B124118) to yield the corresponding imines. rsc.org Similarly, 3-formyl-2-quinolinone readily condenses with various primary amines. ekb.eg The formation of these Schiff bases is a cornerstone in the synthesis of new ligand systems for metal complexes. researchgate.net

Table 1: Examples of Schiff Base Formation with Quinoline-3-carbaldehyde Derivatives

| Quinoline (B57606) Aldehyde Derivative | Amine/Hydrazide Reactant | Resulting Product Class |

|---|---|---|

| 2-Hydroxy-7-methylquinolin-3-carbaldehyde | 4-Methylbenzenesulfonohydrazide | Quinoline Schiff Base |

| 2-Chloroquinoline-3-carbaldehyde | 7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Schiff Base with two heterocyclic rings |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base |

Formation of Imidazole (B134444) and Other Heterocyclic Ring Systems from the Aldehyde

The aldehyde group of this compound serves as a crucial electrophilic component for the construction of more complex heterocyclic systems. The reactivity of the aldehyde allows it to participate in cyclization and multicomponent reactions to form fused or linked heterocycles.

For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid leads to the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org The reaction mechanism involves the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl. rsc.org

Furthermore, the aldehyde can be a precursor to other fused heterocyclic systems. Reactions of 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) in acetic acid yield tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org The resulting product retains the aldehyde functionality for further derivatization. Additionally, conversion of the aldehyde to a cyano group, followed by reaction with hydrazine (B178648) hydrate, can produce 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating the aldehyde's role as a key synthon for building diverse heterocyclic scaffolds. rsc.org The synthesis of various imidazole derivatives often utilizes aldehydes as a key starting material in multicomponent reactions. rsc.org

Reactions Involving the Quinoline Ring System

Beyond the aldehyde group, the quinoline ring itself, particularly when substituted with activating groups, can participate in important chemical reactions.

Nucleophilic Aromatic Substitution on Halogenated Derivatives

A common and synthetically useful derivative of this compound is its 2-chloro analogue, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332). nih.govsigmaaldrich.comresearchgate.net The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the heterocyclic nitrogen atom. nih.gov

This activation allows the chlorine to be displaced by a variety of nucleophiles. For instance, treatment of 2-chloroquinoline-3-carbaldehydes with secondary amines like morpholine (B109124) or N-methylpiperazine in the presence of a base such as potassium carbonate results in the formation of the corresponding 2-amino-substituted quinoline-3-carbaldehydes. rsc.org The reaction of 2-chloro-7-methylquinoline-3-carbaldehyde with morpholine would yield 7-methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde. scbt.com These SₙAr reactions are fundamental for introducing diverse functionalities onto the quinoline scaffold, significantly expanding the range of accessible derivatives. rsc.org

Functional Group Interconversions on the Quinoline Core

Functional group interconversions on the quinoline core of this compound would primarily involve transformations of the methyl group or modifications to the heterocyclic ring system. Given the relative stability of the quinoline nucleus, reactions targeting the methyl group are more probable under specific conditions.

Oxidation of the Methyl Group: The methyl group at the 7-position is susceptible to oxidation to afford the corresponding carboxylic acid, 3-formylquinoline-7-carboxylic acid. This transformation can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to prevent over-oxidation or degradation of the aldehyde group.

Halogenation of the Methyl Group: Free-radical halogenation of the methyl group could provide access to halomethyl derivatives. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to yield 7-(bromomethyl)quinoline-3-carbaldehyde. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methyl group at the 7-position is expected to activate the carbocyclic ring (the benzene part) towards electrophilic attack.

In electrophilic aromatic substitution reactions on quinoline itself, the incoming electrophile typically attacks the 5- and 8-positions. reddit.com The directing effect of the substituents on this compound needs to be considered. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director and deactivating. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack.

Therefore, for this compound, electrophilic attack is most likely to occur on the carbocyclic ring. The methyl group at C-7 would direct incoming electrophiles to the ortho (C-6 and C-8) and para (C-5) positions. The aldehyde group at C-3 deactivates the entire ring system, but its meta-directing effect would primarily influence the pyridine ring, which is already deactivated. The combined directing effects would likely favor substitution at the 5, 6, and 8-positions of the quinoline nucleus.

Nitration: Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of nitro-isomers, with substitution occurring at the 5, 6, and/or 8-positions. The exact ratio of these isomers would depend on the specific reaction conditions.

Halogenation: Halogenation, for example with bromine in the presence of a Lewis acid catalyst like FeBr₃, would also be anticipated to result in substitution on the carbocyclic ring at positions 5, 6, or 8.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally difficult on deactivated aromatic systems like quinoline. The presence of the deactivating aldehyde group would likely inhibit these reactions on this compound under standard conditions.

Advanced Spectroscopic and Structural Elucidation in Research of 7 Methylquinoline 3 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting (e.g., FT-IR)

The FT-IR spectrum of a molecule is unique and is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For quinoline (B57606) derivatives, characteristic vibrations include the C=O stretching of the aldehyde group, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending modes.

In a study of various quinoline-3-carbaldehyde hydrazones, the FT-IR spectra revealed key vibrational frequencies. For instance, in a derivative, the C=O stretching vibration of the aldehyde was observed around 1698 cm⁻¹. Other significant bands included those for C=N and C=C stretching in the quinoline ring, typically found in the 1617-1444 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl group's C-H stretching would appear in the 2900-3000 cm⁻¹ range.

For 2-(1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-1-yl)quinoline-3-carbaldehyde, a related derivative, the FT-IR (KBr) spectrum showed characteristic peaks at 3056 cm⁻¹ (aromatic C-H stretch), 2922 cm⁻¹ (aliphatic C-H stretch), and a strong C=O stretch at 1690 cm⁻¹. mdpi.com The IR spectrum of quinoline-3-carbaldehyde itself shows a prominent C=O stretching band. nist.gov

Based on data from related compounds, the expected characteristic FT-IR peaks for 7-Methylquinoline-3-carbaldehyde are summarized in the table below.

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference for Analogy |

| Aromatic C-H Stretch | 3100-3000 | mdpi.com |

| Methyl C-H Stretch | 2980-2850 | mdpi.com |

| Aldehyde C-H Stretch | 2850-2750 | General Spectroscopic Data |

| Carbonyl (C=O) Stretch | 1710-1680 | mdpi.comnist.gov |

| Quinoline Ring (C=C & C=N) Stretch | 1620-1450 | mdpi.com |

| Methyl C-H Bend | 1460-1440 | General Spectroscopic Data |

| In-plane C-H Bend | 1300-1000 | General Spectroscopic Data |

| Out-of-plane C-H Bend | 900-675 | General Spectroscopic Data |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons of the quinoline ring, and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

For quinoline derivatives, the aldehydic proton typically resonates at a downfield chemical shift, usually above 9.5 ppm, due to the deshielding effect of the carbonyl group. mdpi.com The protons on the quinoline ring appear in the aromatic region (7.0-9.0 ppm), with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing aldehyde group. The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

In a study of various quinoline-3-carbaldehyde derivatives, the aldehydic proton was consistently observed at a high chemical shift. For example, in 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde, the CHO proton signal appeared at 10.78 ppm. mdpi.com The aromatic protons of the quinoline ring showed complex multiplets between 7.65 and 8.91 ppm. mdpi.com For 2-(1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-1-yl)quinoline-3-carbaldehyde, the aldehyde proton resonates at 10.59 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference for Analogy |

| CHO | 9.5 - 10.5 | Singlet | mdpi.com |

| H2 | ~8.9 | Singlet | mdpi.com |

| H4 | ~8.1 | Singlet | mdpi.com |

| H5 | ~7.8 | Doublet | uncw.edu |

| H6 | ~7.4 | Doublet | uncw.edu |

| H8 | ~7.9 | Singlet | uncw.edu |

| CH₃ | ~2.5 | Singlet | researchgate.net |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing signals for all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon, the carbons of the quinoline ring, and the methyl carbon.

The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of 190-200 ppm. The carbons of the quinoline ring resonate in the aromatic region (120-160 ppm), and their specific chemical shifts are influenced by the substituents. The methyl carbon will appear at a much higher field, typically around 20-25 ppm.

For 2-(1H-benzo[d] mdpi.comresearchgate.netnih.govtriazol-1-yl)quinoline-3-carbaldehyde, the carbonyl carbon was observed at 189.2 ppm. mdpi.com The quinoline ring carbons resonated between 114.6 and 148.5 ppm. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Reference for Analogy |

| CHO | 190 - 195 | mdpi.com |

| C2 | ~152 | mdpi.comchemicalbook.com |

| C3 | ~136 | mdpi.comchemicalbook.com |

| C4 | ~149 | mdpi.comchemicalbook.com |

| C4a | ~128 | chemicalbook.com |

| C5 | ~129 | chemicalbook.com |

| C6 | ~127 | chemicalbook.com |

| C7 | ~140 | chemicalbook.com |

| C8 | ~130 | chemicalbook.com |

| C8a | ~148 | chemicalbook.com |

| CH₃ | ~22 | researchgate.net |

A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons on the quinoline ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive assignments for both the ¹H and ¹³C NMR spectra. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in establishing long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural elucidation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., MS, HRMS, GC-MS, ESI MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound (C₁₁H₉NO), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 171.0684 g/mol . The mass spectrum would show a prominent molecular ion peak.

The fragmentation pattern in mass spectrometry is indicative of the molecule's structure. For aldehydes, a common fragmentation pathway is the loss of the formyl radical (•CHO), resulting in a peak at [M-29]. Another characteristic fragmentation is the loss of a hydrogen atom, leading to a peak at [M-1]. The quinoline ring is relatively stable, and its fragmentation would likely involve the loss of small molecules like HCN.

In the mass spectrum of the related compound 7-methylquinoline (B44030), the molecular ion is the base peak, and significant fragmentation occurs through the loss of a hydrogen atom followed by the elimination of acetylene. nist.gov For quinoline-3-carbaldehyde hydrazone derivatives, ESI-MS has been used to confirm the molecular weight, with the observation of the protonated molecular ion [M+H]⁺. mdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description | Reference for Analogy |

| 171 | [C₁₁H₉NO]⁺˙ | Molecular Ion | nist.gov |

| 170 | [C₁₁H₈NO]⁺ | Loss of H• | General Fragmentation Patterns |

| 142 | [C₁₀H₈N]⁺ | Loss of •CHO | General Fragmentation Patterns |

| 115 | [C₉H₇]⁺ | Loss of HCN from [M-CHO]⁺ | nist.gov |

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are sensitive to the molecular structure and environment. The quinoline ring system is chromophoric, and the presence of the aldehyde and methyl groups will influence the absorption and emission properties.

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are affected by substituents and the solvent. For quinoline-3-carbaldehyde derivatives, UV-Vis spectra have been recorded to study their stability and electronic properties. mdpi.comsigmaaldrich.com

While specific fluorescence data for this compound is not available, many quinoline derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the substitution pattern and the surrounding environment. Studies on related quinoline derivatives have shown that they can be used as fluorescent probes. semanticscholar.org The introduction of an electron-donating group like a methyl group at the 7-position is expected to influence the fluorescence properties. Further research would be needed to fully characterize the photophysical properties of this compound. Theoretical and experimental studies on other quinoline derivatives have shown that the nature of substituents significantly impacts their photophysical properties, including fluorescence quantum yield and Stokes shift. unesp.br

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and sensitive technique for studying chemical species that possess one or more unpaired electrons. youtube.com Such paramagnetic species include free radicals, certain transition metal complexes, and molecules in a triplet state. youtube.com The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it focuses on the magnetic moments of electrons rather than atomic nuclei. wikipedia.org When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons can exist in two different spin states. The application of microwave radiation can induce transitions between these spin states, and the resulting absorption spectrum provides detailed information about the electronic structure of the molecule. iitm.ac.in

While specific ESR studies on this compound are not extensively documented in publicly available literature, the technique has been successfully applied to various quinoline derivatives, particularly to characterize their radical ions. For instance, the ESR spectrum of the quinoline N-oxide radical anion and its monomethyl derivatives has been thoroughly analyzed. rsc.org Such studies allow for the assignment of hyperfine splitting constants to specific protons in the ring system, providing insight into the spin density distribution across the molecule. rsc.org

The application of ESR is not limited to organic radicals. It is also invaluable for studying paramagnetic metal complexes. Should this compound or its derivatives be used as ligands to form complexes with transition metals, ESR spectroscopy would be an essential tool for characterizing the coordination environment and the electronic properties of the metal center. researchgate.net The spectra can reveal information about the g-factor and hyperfine coupling, which are sensitive to the geometry and nature of the atoms coordinating to the metal ion. iitm.ac.in

In the context of this compound, ESR could be employed to investigate:

Radical Intermediates: To detect and characterize transient radical species that may form during its synthesis or in subsequent chemical reactions. wikipedia.org

Photophysical Properties: To study the formation and characteristics of triplet states upon photoexcitation.

Metal Complexes: To elucidate the structure and bonding in paramagnetic metal complexes where the quinoline derivative acts as a ligand. researchgate.net

The sensitivity of ESR allows for the detection of very low concentrations of paramagnetic species, making it a crucial tool in mechanistic studies and material characterization. libretexts.org

X-ray Crystallography for Solid-State Molecular Structure Determination

One such derivative, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) , has been studied in detail. rsc.org The crystallographic analysis reveals that the quinoline ring system is essentially planar. rsc.orgethernet.edu.et The formyl group, however, shows a slight deviation from this plane. rsc.org The crystal packing is established through intermolecular interactions.

Another example is 7-Methoxy-2-phenylquinoline-3-carbaldehyde , where the introduction of a phenyl group at the 2-position significantly influences the molecular conformation. wikipedia.org In the crystal structure, the phenyl ring is twisted relative to the quinoline ring system. wikipedia.org The crystal packing is stabilized by C-H···O hydrogen bonds, which link the molecules into chains. wikipedia.org

The structural data for these derivatives are summarized in the interactive tables below.

Crystal Data and Structure Refinement for 2-Chloro-7-methylquinoline-3-carbaldehyde

| Parameter | Value |

| Empirical Formula | C₁₁H₈ClNO |

| Formula Weight | 205.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.458 (3) |

| b (Å) | 3.9382 (8) |

| c (Å) | 16.923 (3) |

| β (°) | 112.854 (3) |

| Volume (ų) | 949.3 (3) |

| Z | 4 |

| Temperature (K) | 290 |

| Data sourced from references rsc.orgethernet.edu.et. |

Crystal Data and Structure Refinement for 7-Methoxy-2-phenylquinoline-3-carbaldehyde

| Parameter | Value |

| Empirical Formula | C₁₇H₁₃NO₂ |

| Formula Weight | 263.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.332 (3) |

| b (Å) | 7.582 (2) |

| c (Å) | 12.487 (4) |

| α (°) | 73.424 (12) |

| β (°) | 85.877 (12) |

| γ (°) | 83.029 (11) |

| Volume (ų) | 659.9 (4) |

| Z | 2 |

| Temperature (K) | 150 |

| Data sourced from reference wikipedia.org. |

These crystallographic studies are fundamental for understanding the structure-property relationships in this class of compounds. The precise structural information is invaluable for computational modeling, rational drug design, and developing new materials with specific properties.

Computational and Theoretical Investigations of 7 Methylquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is the standard method for calculating the excited state properties of molecules, such as UV-Vis absorption spectra. This analysis would predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions. No TD-DFT studies focused on the electronic excitations of 7-Methylquinoline-3-carbaldehyde were found.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

NBO analysis provides insight into charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are fundamental to understanding molecular stability. Published NBO analyses for this compound are absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics simulations are used to study the time-dependent behavior of a molecule, providing a broader view of its conformational landscape and flexibility than static calculations. There is no evidence of molecular dynamics simulations having been performed specifically for this compound in the available literature.

Quantum Chemical Topology Analysis

Quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis, provide a deeper understanding of the electronic structure, charge distribution, and orbital interactions within a molecule. While a specific quantum chemical topology analysis for this compound is not available, a detailed NBO analysis of the closely related compound, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) (ClMQC), offers valuable insights. dergi-fytronix.com

This analysis was performed at the B3LYP/6-311++G(d,p) theory level, identifying two stable conformers. dergi-fytronix.com The study revealed significant π-π* orbital interactions within the quinoline (B57606) rings for both conformers, which is indicative of electron delocalization across the aromatic system. dergi-fytronix.com The examination of donor-acceptor interactions using the Fock matrix showed that these orbital interactions contribute significantly to the molecule's stability. dergi-fytronix.com

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with other charged or polar species. dergi-fytronix.com The NBO analysis also provides information on the hybridization of atomic orbitals, with the rings of the molecule demonstrating strong p-hybridization. dergi-fytronix.com These computational findings are critical for rationalizing the molecule's reactivity and its potential to engage in various intermolecular interactions. dergi-fytronix.com

Applications in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

7-Methylquinoline-3-carbaldehyde serves as a highly adaptable starting material in the synthesis of a multitude of organic compounds. Its reactive aldehyde group and the quinoline (B57606) scaffold's susceptibility to various chemical modifications allow for the creation of diverse and complex molecular structures.

The chemical reactivity of this compound and its analogs, such as 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), makes them valuable precursors for the synthesis of a wide array of heterocyclic systems. mdpi.comnih.gov The aldehyde functionality readily participates in condensation reactions, while the quinoline ring can be involved in various cyclization processes.

For instance, quinoline-3-carbaldehydes are employed in the Vilsmeier-Haack reaction to produce valuable intermediates. nih.govmdpi.com These intermediates can then be used to construct more complex fused heterocyclic systems. Research has demonstrated the efficient use of chromene- and quinoline-3-carbaldehydes to synthesize other valuable heterocycles, showcasing their role as versatile building blocks. nih.govmdpi.comnih.gov The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines leads to the formation of Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds. mdpi.comrsc.org Furthermore, these carbaldehyde derivatives can undergo reactions to yield fused systems like pyrazoloquinolines and thiopyranoquinolines. mdpi.com

The reactivity of the aldehyde group in this compound allows for its participation in multicomponent reactions (MCRs), a powerful tool for the synthesis of complex and polyfunctionalized molecules in a single step. nih.govrsc.org MCRs are highly efficient and atom-economical, making them an attractive strategy in modern organic synthesis.

Derivatives of quinoline-3-carbaldehyde have been successfully utilized in various MCRs to generate diverse molecular scaffolds. nih.gov For example, one-pot multicomponent reactions involving 2-chloro-3-formylquinolines have been used to synthesize complex structures like tetrahydrodibenzo[b,g] mdpi.comiscientific.orgnaphthyridin-1(2H)-ones and benzo mdpi.comrsc.orgnih.goviscientific.orgoxazepino[7,6-b]quinolines. nih.gov These reactions demonstrate the ability to introduce multiple functional groups and build intricate molecular architectures starting from relatively simple quinoline-3-carbaldehyde precursors.

Contributions to Medicinal Chemistry Research and Drug Design Principles

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Consequently, this compound and its derivatives are of significant interest in the exploration and development of new therapeutic agents.

The quinoline ring system is a core component of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com this compound provides a valuable scaffold that medicinal chemists can modify to explore new therapeutic possibilities.

Derivatives of quinoline-3-carbaldehyde have been investigated for various therapeutic applications. For example, hydrazone derivatives of quinoline-3-carbaldehyde have been synthesized and evaluated for their in vitro cytotoxic properties against human tumor cell lines. researchgate.net The versatility of the quinoline scaffold allows for the design of compounds that can target specific biological pathways involved in disease.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The synthesis of analogs of this compound is crucial for establishing these relationships.

By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. rsc.org This knowledge is then used to design more potent and selective drug candidates. Reviews of quinoline analogs have highlighted the importance of SAR studies in the development of potential anti-cancer agents, providing insights for the future design of more active quinoline-based hybrids. rsc.org

Modern drug discovery heavily relies on computational methods for the rational design and optimization of lead compounds. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict the biological activity of novel compounds and to understand their interactions with biological targets at a molecular level.

Computational studies on quinoline derivatives have been used to identify potential lead compounds for various diseases. mdpi.comiscientific.orgnih.govmdpi.com For instance, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, molecular docking, and anti-tubercular studies have been performed on N-substituted quinoline-3-carbaldehyde hydrazone derivatives. iscientific.org These theoretical studies help in prioritizing which analogs to synthesize and test, thereby streamlining the drug discovery process. Ligand-based design and 3D-QSAR models have also been employed to design novel quinoline derivatives as potential anticancer agents. mdpi.com Molecular dynamics simulations further aid in understanding the dynamic behavior and stability of ligand-protein complexes, providing valuable insights for lead optimization. mdpi.com

Development of Chemical Probes for Biological Systems

While direct applications of this compound as a chemical probe are not extensively documented, its structural framework is integral to the synthesis of fluorescent molecules with potential for biological sensing. The aldehyde functional group serves as a reactive handle for constructing larger, conjugated systems through condensation reactions. For instance, ortho-aminoaldehydes like 2-aminoquinoline-3-carbaldehyde, a related derivative, are used in Friedländer condensation to synthesize benzo[b] mdpi.commdpi.comnaphthyridines. researchgate.net These resulting naphthyridine systems exhibit significant fluorescence, a fundamental property for chemical probes. researchgate.net The fluorescence properties of these derivatives, including their interaction with macromolecules such as bovine serum albumin (BSA), have been studied, highlighting their potential as scaffolds for developing probes for biological systems. researchgate.net

Exploration of New Chemical Space

This compound and its close analogues are versatile precursors for expanding the known chemical space of heterocyclic compounds. researchgate.net The aldehyde group allows for a multitude of chemical transformations, leading to a wide array of novel molecular architectures. A key synthetic precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction. nih.govresearchgate.net

This reactive intermediate is then used to build more complex structures. For example, it can be converted into various quinoline-3-carbaldehyde hydrazones, acylhydrazones, and arylsulfonylhydrazones, some of which bear a 1,2,4-triazole (B32235) or benzotriazole (B28993) moiety and have been investigated for their cytotoxic properties. mdpi.com Furthermore, the condensation of quinoline-3-carbaldehydes with active methylene (B1212753) compounds provides access to fused heterocyclic systems like benzo[b] mdpi.commdpi.comnaphthyridines, demonstrating the scaffold's utility in generating molecular diversity. researchgate.net This strategic use of the quinoline-3-carbaldehyde core allows medicinal chemists to design and synthesize new fused and tethered quinolines as potential therapeutic agents. researchgate.net

Applications in Catalysis Research

The quinoline moiety is a well-established ligand scaffold in coordination chemistry, and derivatives of this compound are instrumental in developing novel catalysts.

Development of Quinoline-Based Ligands for Transition Metal Catalysis

The carbaldehyde group at the 3-position of the 7-methylquinoline (B44030) core is readily converted into Schiff base ligands. These ligands are synthesized through a condensation reaction between the aldehyde and a primary amine, such as a substituted hydrazide. ckthakurcollege.net For example, 2-hydroxy-7-methylquinoline-3-carbaldehyde (B1332489) has been reacted with 4-methylbenzene sulfonohydrazide to create a new quinoline Schiff base ligand. ckthakurcollege.net This resulting ligand can then coordinate with various transition metal salts, including those of Cu(II), Ni(II), Co(II), and Cd(II), to form stable metal complexes. ckthakurcollege.net The imine nitrogen and another donor atom within the ligand structure (like a hydroxyl oxygen or carbonyl oxygen) act as chelation points for the metal ion. ckthakurcollege.netmdpi.com This process has been used to generate a range of metal complexes with potential applications in both catalysis and medicinal chemistry. ckthakurcollege.net

Catalytic Activity Studies of Metal Complexes with Quinoline Derivatives

Metal complexes featuring quinoline-based ligands have demonstrated significant catalytic activity in various organic transformations. mdpi.com Specifically, copper complexes formed with quinoline derivatives have been shown to be effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. mdpi.com Studies on a series of seven different quinoline-based compounds complexed with copper salts revealed that the catalytic efficiency depends on both the specific chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Complexes formed with Cu(OAc)₂ generally showed the highest catalytic activity compared to those formed with CuSO₄, Cu(NO₃)₂, or CuCl₂. mdpi.com

The table below presents the catalytic activity, measured as the oxidation rate of catechol, for various copper(II) acetate (B1210297) complexes with different quinoline-based ligands, illustrating the structure-activity relationship.

| Ligand/Complex | Oxidation Rate (μmol L⁻¹ s⁻¹) |

| L₁/Cu(OAc)₂ | 71.38 |

| L₂/Cu(OAc)₂ | 94.30 |

| L₃/Cu(OAc)₂ | 85.27 |

| L₄/Cu(OAc)₂ | 126.80 |

| L₅/Cu(OAc)₂ | 114.44 |

| L₆/Cu(OAc)₂ | 69.30 |

| L₇/Cu(OAc)₂ | 89.58 |

| Data sourced from a study on quinoline derivatives' catecholase activity. mdpi.com |

These findings underscore the potential of metal complexes derived from the quinoline scaffold to serve as effective catalysts. mdpi.com

Potential Applications in Materials Science

The inherent electronic properties of the quinoline ring system make its derivatives attractive candidates for the development of new functional materials.

Precursors for Electronically Active Organic Materials

This compound serves as a crucial starting material for synthesizing larger, π-conjugated systems with potential applications in materials science, particularly in electronics. The aldehyde functionality enables Friedländer condensation reactions, which are used to construct polycyclic aromatic systems like benzo[b] mdpi.commdpi.comnaphthyridines from ortho-aminoquinoline carbaldehydes. researchgate.net These extended π-systems often exhibit valuable photophysical properties, such as fluorescence. researchgate.net The investigation of their absorption and emission spectra, along with calculations of their HOMO-LUMO energy gaps, is critical for evaluating their suitability for applications in devices like Organic Light Emitting Diodes (OLEDs). researchgate.net Related naphthyridine systems have been noted for their potential in OLED applications, indicating that derivatives of this compound are promising precursors for a new generation of electronically active organic materials. researchgate.net

Development of Fluorescent Probes and Dyes

The quinoline scaffold is a well-established constituent in the architecture of fluorescent molecules due to its aromatic and heterocyclic nature, which provides a robust platform for the development of fluorophores. The electronic properties of the quinoline ring system can be finely tuned through the introduction of various substituents, influencing the absorption and emission characteristics of the resulting compounds. The carbaldehyde group at the 3-position, in particular, can act as an electron-withdrawing group and a reactive handle for further chemical modifications, making quinoline-3-carbaldehyde derivatives versatile precursors in the synthesis of advanced fluorescent probes and dyes.

While the broader class of quinoline derivatives has seen significant exploration in the field of fluorescence, specific and detailed research on the application of this compound in the development of fluorescent probes and dyes is not extensively documented in publicly available scientific literature. However, the potential for this compound to serve as a building block in the creation of fluorescent materials can be inferred from studies on structurally related quinoline-3-carbaldehyde derivatives.

Research into polysubstituted quinolines has demonstrated that the quinoline framework can serve as an emissive chromophore due to its inherent fluorescent properties. For instance, studies on 4,6,8-triarylquinoline-3-carbaldehydes have shown that these molecules exhibit fluorescence, with their photophysical properties being tunable by altering the aryl substituents. The substitution pattern on the quinoline ring, including the presence and nature of groups like the methyl group at the 7-position, is known to influence the electronic distribution and, consequently, the fluorescence emission wavelengths and quantum yields of the molecule. The change in fluorescence emission is dependent on the electronic effects of the substituents on the quinoline ring. researchgate.net

The general strategy for designing quinoline-based fluorescent probes often involves the creation of a donor-π-acceptor system, where the quinoline ring can act as the π-conjugated bridge or the acceptor unit. The aldehyde functionality of this compound provides a convenient site for the attachment of various donor moieties or other functional groups through reactions such as condensation, thereby extending the π-conjugation and modifying the photophysical properties.

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Routes and Methodologies

The classical synthesis for substituted quinoline-3-carbaldehydes, such as the Vilsmeier-Haack reaction, is well-established for producing precursors like 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332). nih.govresearchgate.netresearchgate.net However, future research should pivot towards more sustainable and efficient methodologies.

Emerging opportunities lie in the development of:

Metal-Free Synthesis: Gaining traction for producing druggable quinoline (B57606) compounds without toxic metal residues, metal-free synthetic protocols represent a significant area for exploration. nih.gov Research into acid-catalyzed cyclizations or iodine-mediated electrophilic cyclizations could yield novel, environmentally benign pathways to the 7-methylquinoline (B44030) core.

C-H Activation Strategies: Modern synthetic chemistry has seen a surge in transition-metal-catalyzed C-H activation and annulation reactions. mdpi.com Applying these methods, for instance, through ruthenium or copper-catalyzed processes, could provide direct and atom-economical routes to polysubstituted quinolines, including the target molecule, from simpler starting materials. mdpi.com

Photocatalysis: Visible-light-promoted, metal-free protocols offer a green alternative for constructing the quinoline scaffold. mdpi.com Investigating the photo-induced oxidative cyclization of specifically designed N-propargylanilines could lead to a novel synthesis of 7-Methylquinoline-3-carbaldehyde under mild conditions.

Advanced Computational Predictions and Experimental Validation

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources.

Quantum-Chemical Calculations: Density Functional Theory (DFT) methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. For instance, calculations similar to those used for related benzotriazole-substituted quinolines could predict tautomeric stability, dipole moments, and reactivity, which are crucial for designing derivatization reactions. mdpi.com Experimental validation of these predictions can be achieved through detailed crystallographic analysis, such as that performed on the analogous 2-chloro-7-methylquinoline-3-carbaldehyde, which confirmed its planar structure. nih.govresearchgate.net

Molecular Docking Studies: A significant application of quinoline derivatives lies in medicinal chemistry. researchgate.netresearchgate.net In silico molecular docking can predict the binding affinity and interaction modes of this compound and its future derivatives with various biological targets, such as enzymes or protein receptors. nih.gov These computational screenings can identify promising candidates for specific therapeutic applications, which can then be prioritized for synthesis and in vitro experimental validation.

Novel Derivatization Strategies for Enhanced Properties

The aldehyde functional group at the C3 position is a versatile chemical handle for a wide array of transformations, allowing for the synthesis of diverse libraries of compounds with potentially enhanced biological or material properties. nih.gov

Key derivatization strategies include:

Hydrazone Formation: Condensation of the aldehyde with various hydrazines, hydrazides, or sulfonylhydrazides can produce a range of N'-substituted hydrazones. mdpi.com This approach has been successfully used to create quinoline-based derivatives with significant cytotoxic effects against cancer cell lines. mdpi.com

Reductive Amination: The aldehyde can be converted into an amine via reductive amination. This process involves initial condensation with a primary or secondary amine to form an imine, followed by reduction with agents like sodium borohydride (B1222165) to yield the corresponding aminomethylquinoline derivative. nih.gov

Schiff Base Synthesis: Reaction with primary amines, such as substituted anilines, readily forms Schiff bases (imines). nih.gov These compounds are not only important synthetic intermediates but also exhibit their own range of biological activities.

The following table summarizes potential derivatization strategies for this compound:

| Derivatization Strategy | Reagent(s) | Product Type | Potential Application | Reference |

| Hydrazone Synthesis | Hydrazines, Acylhydrazides, Sulfonylhydrazides | Hydrazones, Acylhydrazones, Sulfonylhydrazones | Anticancer agents | mdpi.com |

| Reductive Amination | Amines, Sodium Borohydride | Substituted Amines | Bioactive molecules, Ligands | nih.gov |

| Schiff Base Formation | Primary Amines (e.g., Anilines) | Imines (Schiff Bases) | Synthetic intermediates, Antimicrobial agents | nih.gov |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile) | α,β-Unsaturated Systems | Dyes, Photoactive materials | |

| Wittig Reaction | Phosphonium (B103445) Ylides | Substituted Alkenes | Synthetic building blocks |

Interdisciplinary Research Synergies and Collaborations

The full potential of this compound can be unlocked through collaborations that bridge multiple scientific disciplines.

Chemistry and Biology: A strong synergy exists between synthetic chemists, who can design and create novel derivatives, and medicinal chemists or biologists, who can evaluate their therapeutic efficacy. nih.govmdpi.com This collaboration is essential for structure-activity relationship (SAR) studies to optimize lead compounds for drug discovery. nih.gov

Computational and Experimental Chemistry: A feedback loop between computational chemists predicting molecular properties and experimentalists synthesizing and validating these predictions can accelerate the discovery process. mdpi.com Computational insights can guide synthetic efforts toward molecules with the highest probability of success.

Materials Science and Organic Chemistry: The quinoline ring is a privileged scaffold not just in medicine but also in materials science. Collaborations with materials scientists could explore the use of this compound derivatives in the development of novel organic light-emitting diodes (OLEDs), sensors, or functional dyes.

Challenges and Prospective Innovations in Quinoline Chemistry

While the field of quinoline chemistry is mature, several challenges remain, which in turn create opportunities for innovation.

Challenges: A primary challenge is the continued reliance on harsh reaction conditions or expensive and often toxic precious metal catalysts (e.g., palladium) for many synthetic transformations. mdpi.com Other issues include achieving high selectivity and yields, particularly when synthesizing complex, polysubstituted quinolines. mdpi.com

Prospective Innovations: The future of quinoline synthesis is geared towards "green chemistry" principles. researchgate.net Key innovations will likely involve:

The broader adoption of catalyst-free and metal-free reactions to improve the environmental footprint and reduce costs. nih.gov

The use of energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. nih.gov

Further exploration of photocatalysis and C-H activation to provide novel and highly efficient synthetic routes. mdpi.com

By focusing on these future research directions, the scientific community can fully exploit the potential of this compound as a valuable scaffold for innovation in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 7-methylquinoline-3-carbaldehyde?

The synthesis typically involves cyclization and condensation reactions. For example, substituted quinoline-3-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce the aldehyde group at the 3-position . Alternatively, cyclization of amino acids with o-phenylenediamine derivatives in acidic ethanol can yield intermediates that are further functionalized with methyl and aldehyde groups . Reaction conditions (temperature, pH, and catalysts) must be optimized to avoid side products.

Q. How is structural characterization of this compound performed?

Techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the position of the methyl and aldehyde groups.

- Mass Spectrometry (MS) : For molecular weight validation.

- X-ray Crystallography : Resolves bond lengths and angles. For example, single-crystal X-ray studies using SHELXL97 revealed a planar quinoline ring with slight distortion in the aldehyde group . Elemental analysis is also critical to verify purity .

Q. What are the key stability considerations for this compound during storage?

The compound is stable under standard laboratory conditions (room temperature, inert atmosphere). However, degradation may occur under extreme pH or prolonged exposure to light. Storage in amber vials at 4°C in a desiccator is recommended .

Advanced Research Questions

Q. How can reaction efficiency be improved in the synthesis of this compound derivatives?

Methodological optimizations include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve aldehyde group incorporation .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional heating . Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. How do structural modifications (e.g., halogenation) affect the reactivity of this compound?

Introducing electron-withdrawing groups (e.g., chlorine at the 2-position) increases electrophilicity at the aldehyde group, facilitating nucleophilic additions. Conversely, methoxy groups at the 7-position (electron-donating) reduce reactivity but enhance solubility . X-ray data and DFT calculations are recommended to correlate electronic effects with geometric parameters .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

Discrepancies (e.g., bond length variations in NMR vs. X-ray) arise from dynamic effects in solution vs. static crystal structures. To address this:

- Use variable-temperature NMR to study conformational flexibility.

- Validate crystallographic refinement with SHELXL software, ensuring data-to-parameter ratios >10 for reliability . Cross-reference with computational models (e.g., Gaussian) for electronic structure insights .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for antimicrobial agents?

- Derivatization : Synthesize Schiff bases via condensation with amines; these derivatives often show enhanced bioactivity .

- Bioassay Design : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays.

- Mechanistic Probes : Use fluorescence quenching to study interactions with bacterial enzymes (e.g., gyrase) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Challenges include polymorphism and solvent inclusion. Strategies:

- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) to control nucleation.

- Seeding : Introduce microcrystals to guide lattice formation.

- Diffraction Quality : Optimize crystal growth with SHELX programs (e.g., SHELXD for phasing) .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in halogenated derivatives of this compound?

Contradictions may stem from steric hindrance or solvent polarity. For example, 2-chloro derivatives show higher reactivity in DMF but lower in THF due to solvation effects. Compare kinetic data (e.g., reaction rates under varying conditions) and employ Hammett plots to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.